BI-78D3 is a small molecule initially developed as a c-Jun N-terminal kinase (JNK) inhibitor. [, ] It acts as a substrate-competitive inhibitor, targeting the interaction site between JNK and JNK-interacting protein-1 (JIP1). [] BI-78D3 exhibits promising activity in various cellular and animal models, highlighting its potential as a research tool for studying JNK signaling pathways and related biological processes. [, , , , , , , , , , ]
BI-78D3 is a chemical compound recognized as a selective inhibitor of the c-Jun N-terminal kinase (JNK) pathway. This pathway plays a crucial role in various cellular processes, including stress responses, apoptosis, and inflammation. The compound is particularly noted for its potential therapeutic applications in diseases such as cancer and metabolic disorders. BI-78D3 is derived from a novel class of thiadiazole derivatives, which have shown promise in modulating JNK signaling pathways.
BI-78D3 belongs to the class of thiadiazole derivatives and is classified as a small molecule inhibitor. Its development stems from research aimed at understanding and manipulating the JNK signaling pathway, which is implicated in numerous pathophysiological conditions. The compound has been studied extensively for its biochemical interactions and therapeutic potential, particularly in preclinical models.
The synthesis of BI-78D3 involves several steps that typically include the formation of key intermediates followed by functionalization to achieve the final structure. The general synthetic route can be summarized as follows:
Technical details include the use of nuclear magnetic resonance (NMR) spectroscopy for structural elucidation and mass spectrometry for molecular weight confirmation, ensuring that the synthesized compound matches the desired specifications .
The molecular structure of BI-78D3 features a unique arrangement that includes a nitrothiazole moiety linked to a thiadiazole ring. Key structural characteristics include:
Structural analysis through NMR spectroscopy reveals specific proton environments that are indicative of its functional groups, with notable shifts corresponding to the nitrothiazole protons .
BI-78D3 participates in several chemical reactions that are critical for its function as a JNK inhibitor:
These reactions highlight the compound's ability to interact specifically with target proteins, enabling its role as an effective inhibitor.
The mechanism of action for BI-78D3 primarily involves the inhibition of JNK signaling through direct interaction with JNK proteins:
This multifaceted approach underscores its potential therapeutic utility in metabolic disorders and cancer.
BI-78D3 has significant applications in various scientific domains:
Its diverse applications highlight the importance of BI-78D3 in advancing our understanding of complex biological systems and developing targeted therapies for serious health conditions .
BI-78D3 represents a paradigm shift in kinase inhibition strategies by employing substrate-competitive mechanisms rather than conventional ATP-competitive approaches. This small molecule (MW: 379.37 g/mol, CAS: 883065-90-5) selectively targets protein-protein interaction (PPI) sites within MAPK signaling cascades, disrupting critical kinase-scaffold and kinase-substrate complexes [1] [2]. Unlike ATP-competitive inhibitors that contend with the high intracellular ATP concentrations, BI-78D3's substrate-competitive mechanism provides enhanced selectivity and potentially overcomes common resistance mechanisms associated with catalytic site mutations [1] [6]. Its activity spans two key MAPK pathways: c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK), through distinct but mechanistically related targeting approaches.
BI-78D3 functions as a potent, substrate-competitive inhibitor of JNK by specifically disrupting the JNK-JIP1 (JNK-interacting protein 1) interaction. The compound mimics the critical inhibitory sequence of the JIP1 D-domain (amino acids 153-163, pepJIP1), which normally serves as a high-affinity docking site for JNK substrates and upstream activators [2] [7]. BI-78D3 binds to the JIP1 docking site on JNK with an IC₅₀ of 500 nM in binding assays and inhibits JNK kinase activity with an IC₅₀ of 280 nM [9]. This interaction is remarkably selective, showing >100-fold specificity for JNK over the closely related p38α MAPK and no detectable activity against unrelated kinases such as mTOR or PI3K-α [2] [9].
The molecular basis of this inhibition was elucidated through structural and biophysical studies. Isothermal titration calorimetry (ITC) experiments demonstrated that BI-78D3 binding to JNK is dependent on key residues, particularly arginine 127 (R127) in the JNK D-recruitment site. Mutation of R127 to alanine (R127A) resulted in a significant reduction in binding affinity, consistent with the binding pattern observed for pepJIP1 [2]. Additionally, computational docking studies predicted that the benzodioxan moiety of BI-78D3 occupies a hydrophobic region corresponding to the conserved leucine residues of pepJIP1, while the nitro-thiazole group forms hydrogen bonds with R127 [2] [7]. Structure-activity relationship (SAR) studies further validated this binding model, demonstrating that modifications to the nitro group or thiazole ring markedly reduced inhibitory activity [2].
Table 1: Structural Determinants of BI-78D3 Activity Against JNK-JIP1 Interaction
Compound Derivative | Structural Modification | JNK-JIP1 Binding (DELFIA IC₅₀) | Kinase Inhibition (IC₅₀) |
---|---|---|---|
BI-78D3 | None | 500 nM | 280 nM |
BI-83C9 | Removal of benzodioxan moiety | 237 nM | 3.1 μM |
BI-83C7 | Triazole → tetrazole substitution | 183 nM | 3.3 μM |
BI-83C8 | Nitro group modification | 7.5 μM | >100 μM |
BI-83B3 | Thiazole modification | >25 μM | >100 μM |
The functional consequences of JNK-JIP1 disruption are profound in cellular systems. BI-78D3 inhibits TNF-α-stimulated phosphorylation of c-Jun in HeLa cells with an EC₅₀ of 12.4 μM [9]. This translates to significant physiological effects, as evidenced by BI-78D3's ability to block Concanavalin A-induced liver damage (a JNK-dependent process) and restore insulin sensitivity in mouse models of type 2 diabetes [2] [9]. The compound's efficacy in these models highlights the therapeutic potential of targeting JNK-JIP1 interactions for metabolic disorders and inflammatory conditions [10].
Beyond its JNK inhibitory activity, BI-78D3 demonstrates a distinct mechanism of action against ERK signaling through covalent modification of the D-recruitment site (DRS). The DRS is a conserved region located distal to the catalytic site that mediates ERK-protein interactions essential for signal transduction specificity [1] [6]. BI-78D3 forms a covalent adduct with cysteine 159 (C159) within the ERK2 DRS pocket, as confirmed through multiple biochemical approaches [1] [4].
Solution NMR spectroscopy of ¹⁵N,²H-labeled ERK2 revealed that BI-78D3 binding induces significant chemical shift perturbations localized to the DRS region, including residues T108, D109, D122, H123, I124 (located in loop 11 and the αE helix), and leucine residues L113, L119, L155, and L161 [1]. The most dramatic effect was observed at C159, where the amide peak completely disappeared at approximately equimolar concentrations of BI-78D3, suggesting a unique interaction with this residue [1] [4]. This covalent modification was further confirmed by reversibility experiments where treatment with 10 mM DTT restored the C159 resonance and eliminated BI-78D3-bound state resonances [1]. Mutation of C159 to serine (C159S) abolished BI-78D3-mediated inhibition of ERK2 activity, providing genetic evidence for the essential role of this residue [1].
Table 2: Key ERK2 Residues Perturbed by BI-78D3 Binding via NMR Spectroscopy
Residue Location | Specific Residues Perturbed | Magnitude of Perturbation | Functional Significance |
---|---|---|---|
Inter-lobe linker | T108, D109 | >2.5σ | Connects N-terminal and C-terminal lobes |
αE Helix | D122, H123, I124 | >2.5σ | Forms part of DRS binding surface |
β-Sheet Regions | L113 (αD), L119 (loop 11), L155 (β7), L161 (β8) | >2.5σ (methyl groups) | Structural integrity of DRS |
Covalent Anchor | C159 | Complete peak disappearance | Site of covalent adduct formation |
BI-78D3 exhibits remarkable selectivity in its covalent targeting, showing no detectable modification of the closely related kinases p38MAPK, JNK, or ERK5 [1] [6]. This specificity is attributed to the unique spatial positioning of C159 within the ERK DRS pocket and the compound's complementary electrophilic properties. The covalent mechanism provides significant pharmacological advantages, including prolonged target engagement and the potential for overcoming resistance mechanisms that limit ATP-competitive ERK inhibitors [1] [6].
Functionally, BI-78D3-mediated DRS modification disrupts the formation of critical ERK-protein complexes. The compound impedes the ability of constitutively active MKK1 (MKK1G7B) to phosphorylate ERK1/2 in vitro (IC₅₀ ~1.0 μM) and inhibits activated ERK-mediated phosphorylation of the transcription factor Ets-1 through disruption of the ERK•Ets-1 complex [1]. In BRAF V600E melanoma cells (both naive and resistant to BRAF inhibitors), this disruption promotes apoptosis, highlighting the therapeutic potential of targeting the ERK DRS in ERK-dependent cancers [1] [6].
Through its dual mechanisms of action—competitive disruption of JNK-JIP1 interactions and covalent modification of the ERK DRS—BI-78D3 exerts sophisticated allosteric control over MAPK signaling dynamics. Allosteric modulation represents a key pharmacological advantage as it preserves basal catalytic activity while specifically inhibiting pathway hyperactivity associated with disease states [1] [7].
In the JNK pathway, BI-78D3 alters the spatiotemporal organization of signaling complexes by preventing the scaffold-mediated assembly of JNK with its upstream activators and downstream substrates. JIP1 serves as an organizing center that enhances signaling efficiency through proximity effects [2] [7]. By occupying the JIP1 docking site on JNK, BI-78D3 fundamentally changes the kinetics of signal transduction. This is evidenced by the compound's ability to inhibit phosphorylation of nuclear transcription factors like c-Jun without affecting the phosphorylation of peptide substrates lacking D-domain docking motifs [2] [9]. The substrate-specific nature of this inhibition demonstrates BI-78D3's capacity for pathway-selective modulation rather than broad kinase suppression.
Similarly, in the ERK pathway, covalent modification of the DRS creates a steric and electrostatic barrier that selectively disrupts interactions with D-site containing partners while preserving catalytic function toward non-docking substrates. This was demonstrated through kinetic analyses showing that BI-78D3 inhibited ERK-mediated phosphorylation of the D-domain-containing transcription factor Elk-1 but had minimal effect on the phosphorylation of a short peptide substrate derived from Elk-1 that lacks the D-domain [1]. Such selective disruption has profound implications for signal specificity, as different ERK partners utilize distinct docking mechanisms.
The impact of BI-78D3 on signaling dynamics extends beyond simple complex disruption to alter the subcellular localization and duration of kinase activity. In melanoma cells, BI-78D3 treatment significantly reduces nuclear translocation of activated ERK, effectively uncoupling cytoplasmic activation from nuclear transcriptional responses [1]. This spatial modulation is particularly relevant given evidence that both the subcellular localization and duration of ERK activity determine cell fate decisions [1] [6]. Kinetic modeling studies suggest that BI-78D3 increases the dissociation rate (koff) of ERK-protein complexes by 3-5 fold, fundamentally altering signal duration [1]. This temporal modulation may explain the compound's ability to promote apoptosis in contexts where ATP-competitive inhibitors induce only cytostasis, as sustained ERK activity dynamics favor proliferation while transient signaling supports differentiation [1] [6].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: